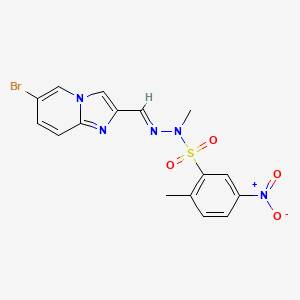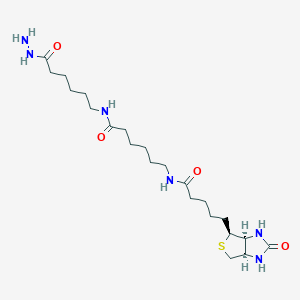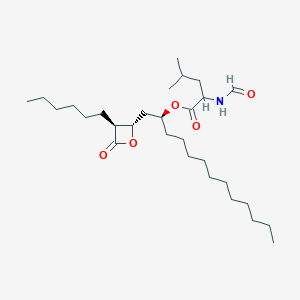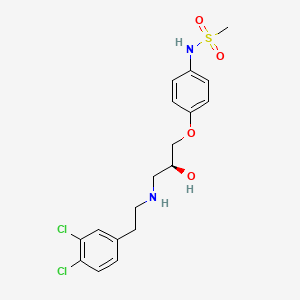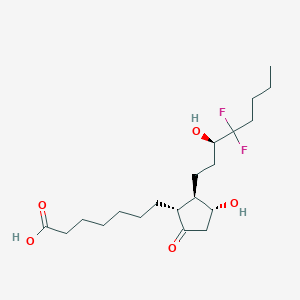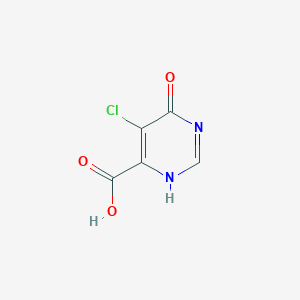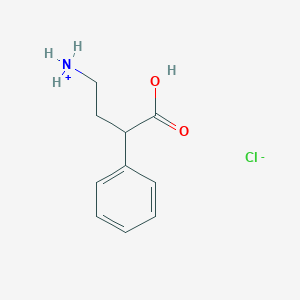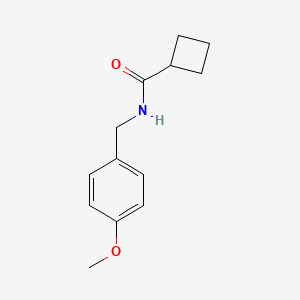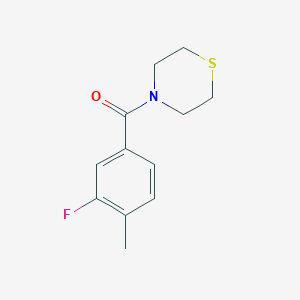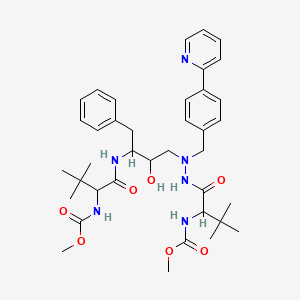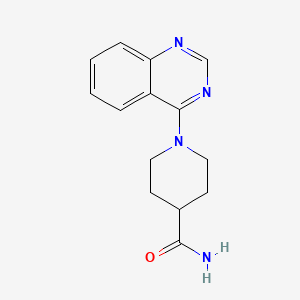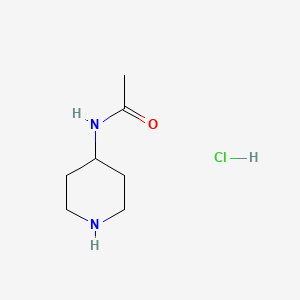![molecular formula C16H23NO2 B7852759 N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7852759.png)
N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide
描述
N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further linked to a 3-methoxyphenyl ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high throughput. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[2-(3-hydroxyphenyl)ethyl]cyclohexanecarboxamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: N-[2-(3-hydroxyphenyl)ethyl]cyclohexanecarboxamide.
Reduction: N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of analgesics and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It serves as a model compound in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group is believed to play a crucial role in binding to the active site of the target, while the cyclohexanecarboxamide moiety provides structural stability. This interaction can lead to the inhibition or activation of the target, resulting in the desired pharmacological or biological effect.
相似化合物的比较
Similar Compounds
- N-[2-(3-hydroxyphenyl)ethyl]cyclohexanecarboxamide
- N-[2-(3-chlorophenyl)ethyl]cyclohexanecarboxamide
- N-[2-(3-nitrophenyl)ethyl]cyclohexanecarboxamide
Uniqueness
N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as in medicinal chemistry, where the methoxy group can enhance binding affinity and selectivity for certain biological targets.
属性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-15-9-5-6-13(12-15)10-11-17-16(18)14-7-3-2-4-8-14/h5-6,9,12,14H,2-4,7-8,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWVNZDVLTXKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
